[(3-Bromo-5-methylphenyl)methyl](ethyl)amine

Catalog No.
S8259419
CAS No.
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Bromo-5-methylphenyl)methyl](ethyl)amine

Product Name

[(3-Bromo-5-methylphenyl)methyl](ethyl)amine

IUPAC Name

N-[(3-bromo-5-methylphenyl)methyl]ethanamine

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-4-8(2)5-10(11)6-9/h4-6,12H,3,7H2,1-2H3

InChI Key

OAFBIOJZWGSACR-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=CC(=C1)C)Br

Canonical SMILES

CCNCC1=CC(=CC(=C1)C)Br

The compound (3-Bromo-5-methylphenyl)methylamine is an organic molecule characterized by its brominated aromatic structure and amine functional group. Its IUPAC name is N-[(3-bromo-5-methylphenyl)methyl]ethanamine, indicating that it contains a 3-bromo-5-methylphenyl moiety attached to a methyl group, which is further connected to an ethylamine chain. The molecular formula is C10H14BrN, and its molecular weight is approximately 256.19 g/mol. The presence of a bromine atom enhances its reactivity, making it a subject of interest in synthetic organic chemistry and medicinal research.

Due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. It can also engage in:

  • Bromination: Further bromination can yield more complex derivatives.
  • Amination Reactions: The amine group allows the compound to react with electrophiles, forming new amine derivatives.
  • Reduction Processes: The compound can be reduced to form secondary or tertiary amines depending on the reaction conditions.

These reactions are essential for the synthesis of derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that compounds similar to (3-Bromo-5-methylphenyl)methylamine exhibit various biological activities, including:

  • Antineoplastic Properties: Some derivatives have shown potential as cancer therapeutics.
  • Antifilarial Activity: Similar compounds have been studied for their efficacy against parasitic infections.
  • Neurological Effects: Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The specific biological activity of (3-Bromo-5-methylphenyl)methylamine requires further research to elucidate its pharmacological potential.

Several synthesis methods are applicable for creating (3-Bromo-5-methylphenyl)methylamine, including:

  • Bromination of 5-Methylphenylmethanol: This method involves the bromination of 5-methylphenylmethanol followed by amination with ethylamine.
  • N-Alkylation Reactions: Starting from 3-bromo-5-methylphenol, N-alkylation with ethyl iodide can yield the desired amine.
  • Grignard Reactions: Utilizing a Grignard reagent derived from 3-bromo-5-methylbenzaldehyde can lead to the formation of the amine through subsequent reactions with ethylene oxide or similar reagents.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of (3-Bromo-5-methylphenyl)methylamine span various fields:

  • Pharmaceuticals: Potential drug candidates for treating cancer and infectious diseases.
  • Chemical Intermediates: Used in the synthesis of more complex organic molecules in medicinal chemistry.
  • Research Tools: Employed in studies investigating receptor interactions and biological pathways.

Interaction studies are crucial for understanding how (3-Bromo-5-methylphenyl)methylamine interacts with biological systems. Preliminary studies may include:

  • Receptor Binding Assays: To determine affinity and selectivity towards specific receptors.
  • Enzyme Inhibition Studies: Evaluating its potential as an inhibitor for enzymes related to disease pathways.
  • Cellular Uptake Studies: Understanding how well the compound penetrates cellular membranes and its bioavailability.

These studies will provide insight into its pharmacokinetic properties and therapeutic potential.

Several compounds share structural similarities with (3-Bromo-5-methylphenyl)methylamine, including:

Compound NameStructure TypeUnique Features
(2-Bromo-4-methylphenyl)methylamineBrominated aromatic amineDifferent bromination position affecting reactivity
(3-Bromo-4-methoxyphenyl)methylamineMethoxy-substituted aminePresence of methoxy group may enhance solubility
(3-Chloro-5-methylphenyl)methylamineChlorinated aromatic amineChlorine instead of bromine may alter biological activity

The uniqueness of (3-Bromo-5-methylphenyl)methylamine lies in its specific bromination pattern combined with a methyl group, which may influence its reactivity and biological profile compared to these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.03096 g/mol

Monoisotopic Mass

227.03096 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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